(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol
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Overview
Description
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol is an organic compound with the molecular formula C6H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-oxobutanoic acid with 2-aminoethanol. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the target compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of 2-[(2-Hydroxyethyl)amino]butan-2-one.
Reduction: Formation of (2R)-2-[(2-Hydroxyethyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical reactions. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity, allowing it to participate in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 2-amino-: Shares a similar structure but lacks the hydroxyethyl group.
2-Amino-1-butanol: Another related compound with a different arrangement of functional groups.
Uniqueness
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol is unique due to its specific chiral configuration and the presence of both hydroxyl and amino groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
74572-06-8 |
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Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2R)-2-(2-hydroxyethylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-2-6(5-9)7-3-4-8/h6-9H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
HXBOYELRKUDYQB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CO)NCCO |
Canonical SMILES |
CCC(CO)NCCO |
Origin of Product |
United States |
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